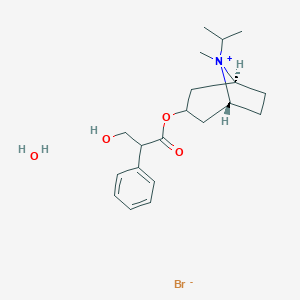

イプラトロピウム臭化物

概要

説明

アトロベント, Sch 1000 一水和物、別名イプラトロピウム臭化物一水和物は、ムスカリン性アセチルコリン受容体拮抗薬です。主に、慢性閉塞性肺疾患 (COPD) や喘息などの呼吸器疾患の治療に使用されます。この化合物は、気道のムスカリン性受容体に対するアセチルコリンの作用を阻害することで作用し、気管支拡張と気流の改善をもたらします。

科学的研究の応用

イプラトロピウム臭化物一水和物は、科学研究において幅広い用途があります。

化学: 四級アンモニウム塩とその反応を研究するためのモデル化合物として使用されます。

生物学: ムスカリン性アセチルコリン受容体とその細胞シグナル伝達における役割を研究するために使用されます。

医学: 呼吸器疾患における治療効果について広く研究されています。

産業: 吸入器やその他の呼吸器用医薬品の製剤に使用されます。

作用機序

イプラトロピウム臭化物一水和物は、気道のムスカリン性アセチルコリン受容体 (mAChR) を遮断することで効果を発揮します。この阻害は、アセチルコリンがこれらの受容体に結合するのを防ぎ、通常は気管支収縮を引き起こします。この作用を遮断することで、この化合物は気管支拡張を誘発し、気流の改善と呼吸器疾患の症状の緩和をもたらします。

類似の化合物との比較

類似の化合物

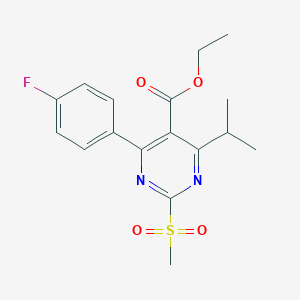

チオトロピウム臭化物: 同様の適応症で使用される別のムスカリン性受容体拮抗薬ですが、作用時間が長くなっています。

アクリジニウム臭化物: 同様のメカニズムを持つが、薬物動態特性が異なる新しい化合物です。

グリコピロニウム臭化物: 異なる受容体結合プロファイルを持つ COPD の治療に使用されます。

独自性

イプラトロピウム臭化物一水和物は、M1、M2、および M3 ムスカリン性受容体に対する特定の結合親和性があり、それぞれ IC50 値は 2.9 nM、2.0 nM、および 1.7 nM です 。この幅広い受容体親和性により、比較的短い作用開始時間で、さまざまな呼吸器疾患の治療に効果的です。

生化学分析

Biochemical Properties

Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function .

Cellular Effects

Ipratropium bromide works by causing smooth muscles to relax . The inhalant opens up the medium and large airways in the lungs . It is used to treat the symptoms of chronic obstructive pulmonary disease and asthma .

Molecular Mechanism

Ipratropium bromide is a short-acting muscarinic antagonist . It works by causing smooth muscles to relax . It appears to inhibit vagally mediated reflexes by antagonizing the action of acetylcholine, the transmitter agent released from the vagus nerve .

Temporal Effects in Laboratory Settings

The onset of action for inhaled ipratropium bromide is typically within 15 to 30 minutes and lasts for three to five hours

Metabolic Pathways

Ipratropium bromide is partially metabolized in the gastrointestinal tract by the activity of the cytochrome P-450 isoenzymes . The absorbed portion is partially metabolized by ester hydrolysis to inactive metabolites, tropic acid, and tropane .

Transport and Distribution

Ipratropium bromide is commonly administered through inhalation which allows producing a local effect without presenting a significant systemic absorption

Subcellular Localization

Given that it is commonly administered through inhalation, it is likely that it primarily interacts with receptors on the surface of cells in the lungs

準備方法

合成経路と反応条件

イプラトロピウム臭化物一水和物の合成には、いくつかの段階が含まれます。

出発物質: トロピンが出発物質として使用されます。

エステル化: トロピンは、トロピン酸とのエステル化により、トロピン・トロパートを生成します。

四級化: このエステルは、メチルブロミドとの四級化により、イプラトロピウム臭化物を生成します。

水和: 最後の段階では、イプラトロピウム臭化物を水和して一水和物を生成します。

反応条件は、通常、制御された温度と、反応を促進するエタノールや水などの溶媒の使用を伴います。

工業生産方法

イプラトロピウム臭化物一水和物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。

バルク合成: 大量のトロピンとトロピン酸が、工業用反応器内でエステル化されます。

精製: 中間生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます。

四級化と水和: 最後の段階は、高純度と高収率を確保するために、制御された環境で行われます。

化学反応の分析

反応の種類

イプラトロピウム臭化物一水和物は、いくつかの種類の化学反応を起こします。

置換反応: 四級アンモニウム基は、求核置換反応に参加できます。

加水分解: 分子中のエステル結合は、酸性または塩基性条件下で加水分解される可能性があります。

酸化と還元: あまり一般的ではありませんが、この化合物は特定の条件下で酸化と還元反応を起こす可能性があります。

一般的な試薬と条件

置換: 水酸化ナトリウムなどの試薬またはその他の求核剤を使用できます。

加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性溶液が一般的に使用されます。

酸化/還元: 過マンガン酸カリウムなどの強力な酸化剤や、水素化リチウムアルミニウムなどの還元剤を使用できます。

主な生成物

加水分解: トロピンとトロピン酸を生成します。

置換: 使用した求核剤に応じて、さまざまな置換誘導体を生成します。

類似化合物との比較

Similar Compounds

Tiotropium Bromide: Another muscarinic receptor antagonist used for similar indications but with a longer duration of action.

Aclidinium Bromide: A newer compound with similar mechanisms but different pharmacokinetic properties.

Glycopyrronium Bromide: Used in the treatment of COPD with a different receptor binding profile.

Uniqueness

Ipratropium bromide monohydrate is unique due to its specific binding affinity for M1, M2, and M3 muscarinic receptors, with IC50 values of 2.9 nM, 2.0 nM, and 1.7 nM, respectively . This broad receptor affinity makes it effective in treating a range of respiratory conditions with a relatively short onset of action.

特性

IUPAC Name |

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWHKYJURDBRMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66985-17-9 | |

| Record name | (1R,3r,5S 8r)-3-[(RS)-(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1.]octane bromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

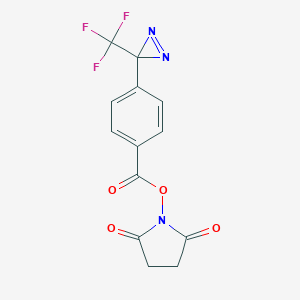

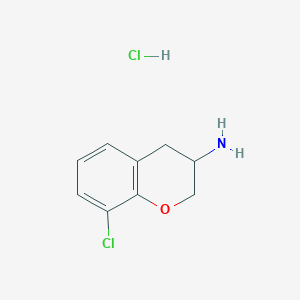

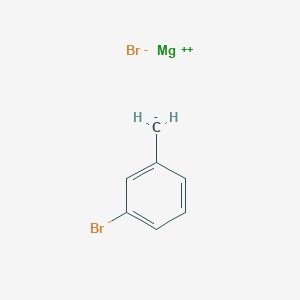

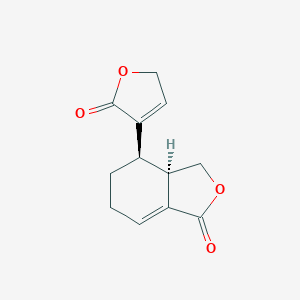

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

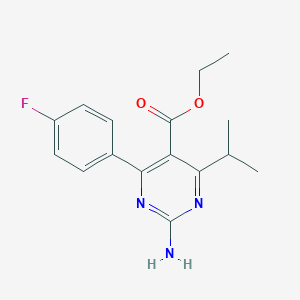

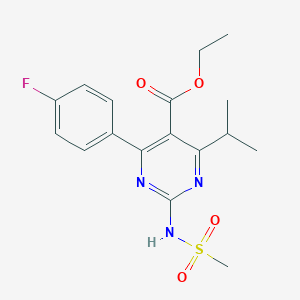

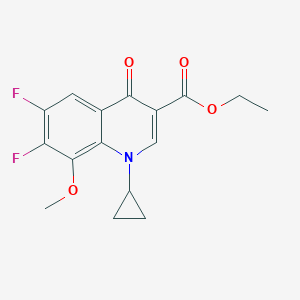

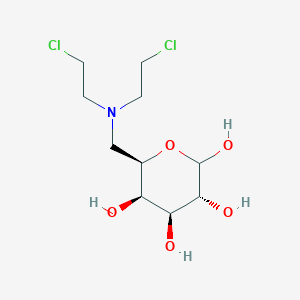

Feasible Synthetic Routes

Q1: How does ipratropium bromide exert its bronchodilatory effect?

A: Ipratropium bromide is an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors, specifically M3 receptors, in the airways. [] By blocking the binding of acetylcholine to these receptors, it inhibits bronchoconstriction and reduces mucus secretion. [, , ]

Q2: What are the downstream effects of ipratropium bromide binding to muscarinic receptors in the airways?

A: By blocking muscarinic receptors, ipratropium bromide inhibits the parasympathetic nervous system's control over airway smooth muscle. This prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow. [, , ]

Q3: How does the bronchodilatory effect of ipratropium bromide compare to that of β2-adrenoreceptor agonists in patients with chronic obstructive pulmonary disease (COPD)?

A: Studies suggest that while β2-adrenoreceptor agonists like salbutamol may be more effective in patients with asthma, ipratropium bromide exhibits comparable bronchodilation in patients with COPD. [, ]

Q4: Can ipratropium bromide inhalation solution be mixed with other nebulized medications like dornase alfa (Pulmozyme)?

A: It is not recommended to mix ipratropium bromide inhalation solution with dornase alfa. The benzalkonium chloride and disodium edetate present as excipients in certain ipratropium bromide formulations can negatively impact the activity of dornase alfa. []

Q5: Does the packaging of ipratropium bromide inhalation solution affect its stability?

A: Studies have shown that the secondary packaging of ipratropium bromide inhalation solution can influence the migration of semivolatile compounds like vanillin. Products packaged in a protective secondary layer, like a foil pouch, demonstrated better stability compared to those packaged in a carton. []

Q6: Is ipratropium bromide effective in treating rhinorrhea associated with allergic and non-allergic rhinitis?

A: Yes, clinical trials have demonstrated that ipratropium bromide nasal spray is effective in reducing the severity and duration of rhinorrhea in both allergic and non-allergic rhinitis. [, ]

Q7: Can ipratropium bromide be used in pediatric patients with asthma?

A: Clinical studies indicate that the combination of ipratropium bromide and salbutamol is more effective in treating acute asthma attacks in children compared to salbutamol alone. [, , , , ]

Q8: Is ipratropium bromide effective in the treatment of acute exacerbations of COPD?

A: Yes, studies show that ipratropium bromide, especially when combined with other bronchodilators or corticosteroids like Pulmicort (budesonide), is effective in improving lung function and clinical symptoms in patients experiencing acute exacerbations of COPD. [, , ]

Q9: Can ipratropium bromide provide protection against edrophonium chloride (Tensilon)-induced bronchospasm in myasthenia gravis patients?

A: Research suggests that ipratropium bromide can effectively prevent or significantly reduce the increase in airway resistance caused by edrophonium chloride in individuals with myasthenia gravis. [] This indicates a protective effect against potential bronchospasm triggered by the drug.

Q10: What are the advantages of administering ipratropium bromide via nebulizer compared to a metered-dose inhaler (MDI)?

A: While both delivery methods are effective, nebulizers may be advantageous for individuals who have difficulty coordinating inhalation with an MDI, such as infants, young children, or elderly patients. [, ] Nebulizers can deliver higher doses of medication and may be more effective during severe exacerbations of respiratory conditions. []

Q11: Can ipratropium bromide be administered as a dry powder inhaler?

A: Yes, ipratropium bromide is available as a dry powder inhaler. Studies have shown comparable bronchodilatory effects between ipratropium bromide administered as an aerosol and as a dry powder inhalation. []

Q12: What are the potential side effects of ipratropium bromide nasal spray?

A: The most commonly reported side effects of ipratropium bromide nasal spray are transient and localized, including nasal dryness and epistaxis. These side effects are typically mild and infrequent. [, ]

Q13: Are there any concerns regarding the long-term use of ipratropium bromide?

A: While ipratropium bromide is generally considered safe for long-term use, [] it's essential to consult with a healthcare professional to discuss individual patient factors and potential risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。